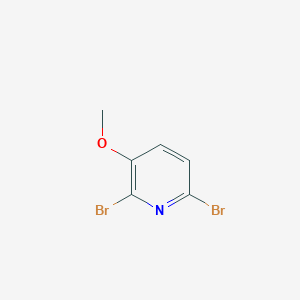

2,6-Dibromo-3-methoxypyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,6-dibromo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWDQTIVECPBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462750 | |

| Record name | 2,6-Dibromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79491-45-5 | |

| Record name | 2,6-Dibromo-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dibromo-3-methoxypyridine (CAS 79491-45-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring two reactive bromine atoms at the 2 and 6 positions and an electron-donating methoxy group at the 3-position, allows for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its emerging role in the discovery of therapeutics for neurodegenerative diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 79491-45-5 |

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8 °C |

Synthesis

Proposed Experimental Protocol: Bromination of 3-Methoxypyridine

Reaction Scheme:

3-Methoxypyridine + 2 Br₂ → this compound

Materials:

-

3-Methoxypyridine

-

Liquid Bromine

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Ice-salt bath

-

Appropriate acid for pH adjustment (e.g., HCl)

-

Recrystallization solvent

Procedure:

-

An aqueous solution of sodium hydroxide is cooled to a temperature between -10 and 0 °C using an ice-salt bath.

-

Liquid bromine (2.0 equivalents) is added dropwise to the cooled NaOH solution while maintaining the low temperature.

-

3-Methoxypyridine (1.0 equivalent) is dissolved in a separate aqueous sodium hydroxide solution.

-

The 3-methoxypyridine solution is then added dropwise to the bromine solution, ensuring the reaction temperature is maintained between 10-15 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2.5 to 3 hours.

-

The pH of the solution is then carefully adjusted to 7 using an appropriate acid.

-

The resulting crude product is collected and purified by recrystallization to yield this compound.

Note: This is a proposed protocol based on similar reactions and should be optimized for safety and yield in a laboratory setting.

Reactivity and Applications in Drug Discovery

The two bromine atoms at the C2 and C6 positions of the pyridine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The differential reactivity of the two bromine atoms allows for selective mono- or di-substitution, providing a powerful tool for the synthesis of diverse molecular scaffolds.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. The regioselectivity of the reaction on 2,6-dibromopyridines can be controlled by the choice of catalyst, ligands, and reaction conditions, with the C2 position generally being more reactive.

Representative Reaction Conditions for Mono- and Di-arylation:

| Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product (Yield %) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Mono-arylated (>80%) |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 8 | Mono-arylated (Good to Excellent) |

| Phenylboronic acid (2.2 equiv) | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (4) | DME/H₂O (4:1) | 90 | 24 | Di-arylated (Good) |

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted aminopyridines. Similar to the Suzuki coupling, selective mono- or di-amination can be achieved by carefully controlling the reaction parameters.

Representative Reaction Conditions for Mono- and Di-amination:

| Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product (Yield %) |

| Morpholine | Pd₂(dba)₃ (1) / BINAP (1.5) | NaOtBu (1.2) | Toluene | 100 | 18 | Mono-aminated (>90%) |

| Aniline | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2.1) | Dioxane | 110 | 24 | Mono-aminated (Good to Excellent) |

| Piperidine (2.5 equiv) | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ (4) | Toluene | 120 | 24 | Di-aminated (Good) |

Application in Alzheimer's Disease Research: γ-Secretase Modulators

Derivatives of methoxypyridines have shown promise as gamma-secretase modulators (GSMs), a class of molecules being investigated for the treatment of Alzheimer's disease.[1] γ-Secretase is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. GSMs aim to allosterically modulate the activity of γ-secretase to reduce the production of the toxic Aβ42 peptide in favor of shorter, less aggregation-prone Aβ species. The 2,6-disubstituted-3-methoxypyridine scaffold provides a valuable platform for the synthesis of novel GSMs with improved potency and pharmacokinetic properties.[2]

Signaling Pathway and Experimental Workflow

The γ-Secretase Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the role of γ-secretase in the processing of Amyloid Precursor Protein (APP) and the production of Amyloid-beta peptides.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction using this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to undergo regioselective palladium-catalyzed cross-coupling reactions makes it an important tool for medicinal chemists, particularly in the development of novel therapeutics for neurodegenerative disorders like Alzheimer's disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery and development efforts.

References

Technical Guide: Physicochemical Properties of 2,6-Dibromo-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-methoxypyridine is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a methoxy group on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This document provides a comprehensive overview of the known physical properties of this compound, outlines experimental protocols for their determination, and explores its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Physical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental determination.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 294.5 ± 35.0 °C (Predicted) | [2] |

| Melting Point | Not experimentally determined | |

| Density | 1.919 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 99 °C | [1] |

| Solubility | Insoluble in water; likely soluble in polar organic solvents such as methanol and chloroform.[1][3] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physical properties are crucial for verifying predicted values and ensuring data accuracy for research and development.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[4] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Determination of Solubility

Understanding the solubility profile of this compound in various solvents is essential for its use in synthesis and purification.

Protocol: Shake-Flask Method for Quantitative Solubility

-

Equilibration: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., ethanol, methanol, DMSO, water) in a sealed vial.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully diluted, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3]

Potential Applications in Drug Discovery

While direct involvement of this compound in signaling pathways has not been explicitly documented, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

Precursor for Bioactive Molecules

The presence of two bromine atoms provides opportunities for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of complex organic molecules, including those with therapeutic potential. For instance, related methoxypyridine scaffolds have been utilized in the synthesis of gamma-secretase modulators, which are of interest in the treatment of Alzheimer's disease.[5]

Scaffold for Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for drug development. A structurally related compound, 2-Bromo-3-methoxypyridine, serves as a crucial intermediate in the synthesis of inhibitors targeting this pathway. This suggests that this compound could also serve as a valuable scaffold for the development of novel kinase inhibitors.

Visualizations

Experimental and Synthetic Workflows

The following diagrams illustrate logical workflows for the characterization and potential application of this compound.

References

An In-depth Technical Guide to 2,6-Dibromo-3-methoxypyridine: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dibromo-3-methoxypyridine, its synthesis, and its potential applications in the field of drug discovery and development. While direct biological activity data for this specific compound is limited, its structural motifs are present in molecules of significant therapeutic interest.

Core Physicochemical and Structural Data

This compound is a halogenated pyridine derivative. Its chemical structure, characterized by a pyridine ring substituted with two bromine atoms and a methoxy group, makes it a versatile building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₆H₅Br₂NO |

| Molecular Weight | 266.92 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 294.5 ± 35.0 °C (Predicted)[1] |

| Density | 1.919 ± 0.06 g/cm³ (Predicted)[1] |

| CAS Number | 79491-45-5 |

Synthetic Protocols

The synthesis of this compound can be achieved through various routes. Below are summaries of common experimental procedures.

Method 1: From 3-Hydroxypyridine

This two-step synthesis starts with the readily available 3-hydroxypyridine.

Step 1: Synthesis of 2,6-Dibromo-3-hydroxypyridine An aqueous solution of sodium hydroxide is cooled, and liquid bromine is added dropwise. A solution of 3-hydroxypyridine in aqueous sodium hydroxide is then added to the bromine solution while maintaining a low temperature. After stirring, the pH is adjusted to 7, and the crude product is obtained by recrystallization.

Step 2: Methylation of 2,6-Dibromo-3-hydroxypyridine The 2,6-dibromo-3-hydroxypyridine is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in a solvent like dimethylformamide (DMF) to yield this compound.

Method 2: From 2-Nitro-3-methoxypyridine

This method involves the bromination of 2-nitro-3-methoxypyridine.

The starting material is dissolved in an organic acid, such as acetic acid, and hydrogen bromide is added. The reaction mixture is heated, and after cooling, the product is isolated by distillation, filtration, and subsequent purification. This process directly replaces the nitro group with a bromine atom.

Applications in Drug Discovery and Development

While this compound is primarily utilized as a chemical intermediate, the structural motifs it contains are of significant interest to medicinal chemists.

Role as a Synthetic Building Block

The bromine atoms on the pyridine ring are excellent leaving groups for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse functionalities, enabling the synthesis of complex molecular architectures. The methoxy group can also be a key feature for biological activity or can be demethylated to a hydroxyl group for further functionalization.

Potential in the Synthesis of Gamma-Secretase Modulators

Recent research has highlighted the importance of methoxypyridine-containing compounds as gamma-secretase modulators (GSMs).[2] These molecules are being investigated for their potential to reduce the production of amyloid-beta 42 (Aβ42) peptides, which are implicated in the pathology of Alzheimer's disease.[2] A study demonstrated that the introduction of a 3-methoxypyridine moiety into a tetracyclic scaffold improved the activity and properties of GSMs.[2] this compound serves as a potential starting material for the synthesis of such novel GSMs.

Logical Workflow for Synthetic Application

The following diagram illustrates a generalized synthetic workflow where this compound is used as a key intermediate in the synthesis of a hypothetical drug candidate.

Caption: Synthetic pathway from this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility is particularly evident in the construction of complex heterocyclic compounds for pharmaceutical research. While direct biological data on the compound itself is scarce, its role as a precursor to potentially therapeutic agents, such as gamma-secretase modulators, underscores its importance for researchers and professionals in the field of drug development. The synthetic routes and potential applications outlined in this guide provide a solid foundation for its use in the laboratory.

References

An In-depth Technical Guide to 2,6-Dibromo-3-methoxypyridine: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2,6-Dibromo-3-methoxypyridine, a key building block in the synthesis of complex pharmaceutical agents. This document details its chemical structure, physical and chemical properties, and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, it explores its application in the development of gamma-secretase modulators, a promising class of drugs for the treatment of Alzheimer's disease.

Core Data and Physical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₅Br₂NO. Its structure is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a methoxy group at position 3.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79491-45-5 | [1][2] |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| Appearance | Solid | |

| Flash Point | 99 °C | [1] |

| Predicted Boiling Point | 294.5±35.0 °C | |

| Predicted Density | 1.919±0.06 g/cm³ |

Synthesis of this compound

A key synthetic route to this compound involves the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine. This method provides a foundation for producing the desired compound for further use in drug development.

Experimental Protocol: Synthesis from 2,6-dibromo-3-aminopyridine

This protocol is based on the synthesis of a precursor to a gamma-secretase modulator.[3][4]

Materials:

-

2,6-dibromo-3-aminopyridine

-

Sodium methoxide (NaOMe)

-

1,4-Dioxane

-

Standard laboratory glassware and reflux apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, add sodium methoxide.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Maintain the reflux for approximately 18 hours.

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting product, 6-bromo-2-methoxy-3-aminopyridine, can then be isolated and purified using standard laboratory techniques such as extraction and column chromatography.

Note: While this protocol yields a precursor, further bromination at the 6-position would be required to obtain this compound. A detailed protocol for this specific subsequent step was not found in the provided search results.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

3.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field spectrometer with proton decoupling.

-

Expected Signals: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the bromine and oxygen atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: Key absorption bands are expected for C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and C-Br stretching.

Mass Spectrometry (MS)

3.3.1. Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Ions: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (266.92 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns can provide further structural information.

Application in Drug Development: Synthesis of Gamma-Secretase Modulator Precursors

This compound is a valuable intermediate in the synthesis of gamma-secretase modulators (GSMs).[3][4][6][7] Gamma-secretase is an enzyme implicated in the production of amyloid-β peptides, which are associated with the pathology of Alzheimer's disease. GSMs aim to modulate the activity of this enzyme to reduce the formation of toxic amyloid-β species.

The following diagram illustrates a key step in the synthesis of a precursor for a methoxypyridine-derived gamma-secretase modulator, starting from 2,6-dibromo-3-aminopyridine, a closely related starting material. This highlights the utility of the dibromo-methoxypyridine scaffold in accessing these complex therapeutic molecules.

Caption: Synthetic pathway from a dibromopyridine derivative to a gamma-secretase modulator.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

- 1. This compound | 79491-45-5 | EDA49145 [biosynth.com]

- 2. This compound | 79491-45-5 [chemicalbook.com]

- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. benchchem.com [benchchem.com]

- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic route for 2,6-Dibromo-3-methoxypyridine, a halogenated and methoxylated pyridine derivative with potential applications as a versatile building block in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific compound, this guide details a scientifically grounded, two-step approach commencing from the readily available 3-aminopyridine. The proposed pathway involves an initial regioselective dibromination followed by a Sandmeyer-type reaction to introduce the methoxy group.

The protocols provided are based on established methodologies for analogous transformations and are intended to serve as a comprehensive starting point for laboratory synthesis. All quantitative data, both reported and estimated, are summarized for clarity.

Overall Synthesis Scheme

The proposed synthesis of this compound is a two-step process starting from 3-aminopyridine. The first step is the dibromination of the pyridine ring to yield 2,6-dibromo-3-aminopyridine. The second step involves the conversion of the amino group to a methoxy group via a diazotization reaction followed by treatment with methanol.

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for each step of the proposed synthesis.

Table 1: Synthesis of 2,6-Dibromo-3-aminopyridine

| Parameter | Value | Reference/Notes |

| Starting Material | 3-Aminopyridine | Commercially available. |

| Key Reagents | N-Bromosuccinimide (NBS) | 2.1 equivalents. |

| Solvent | DMSO/H₂O | A mixture of Dimethyl sulfoxide and water is used. |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is initiated at 0 °C and then stirred at room temperature. |

| Reaction Time | 24 hours | The reaction is stirred for an extended period to ensure complete conversion. |

| Reported Yield | 92% | High yield has been reported for this specific transformation.[1] |

| Purification Method | Filtration and Recrystallization | The product precipitates from the reaction mixture and can be further purified. |

Table 2: Synthesis of this compound

| Parameter | Value | Reference/Notes |

| Starting Material | 2,6-Dibromo-3-aminopyridine | Synthesized as per the protocol in Step 1. |

| Key Reagents | t-Butyl nitrite, Methanesulfonic acid (MSA), Methanol | t-Butyl nitrite is used for diazotization in an acidic medium provided by MSA, with methanol acting as the nucleophile and solvent. |

| Solvent | Methanol | Serves as both the solvent and the methoxy source. |

| Reaction Temperature | 50-60 °C | Based on analogous reactions for the conversion of aminopyridines to alkoxypridines.[2] |

| Reaction Time | 1-2 hours (until N₂ evolution ceases) | The reaction progress is monitored by the cessation of nitrogen gas evolution. |

| Estimated Yield | ~60-75% | This is an estimation based on similar transformations of substituted aminopyridines.[2] The actual yield may vary and would require experimental optimization. |

| Purification Method | Extraction and Column Chromatography | The crude product is isolated by extraction and purified using silica gel chromatography. |

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-3-aminopyridine

This protocol is adapted from a reported procedure for the dibromination of 3-aminopyridine.[1]

Materials:

-

3-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Deionized Water

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopyridine (1.0 eq) in a mixture of DMSO and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (2.1 eq) in portions to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture vigorously for 24 hours. A precipitate should form during this time.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the crude product. For further purification, the solid can be dissolved in ethyl acetate, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield 2,6-dibromo-3-aminopyridine as a solid.[1]

Caption: Workflow for the synthesis of 2,6-Dibromo-3-aminopyridine.

Step 2: Synthesis of this compound

This proposed protocol is based on analogous Sandmeyer-type reactions for the conversion of aminopyridines to their corresponding methoxy derivatives.[2]

Materials:

-

2,6-Dibromo-3-aminopyridine

-

Methanol (anhydrous)

-

Methanesulfonic acid (MSA)

-

t-Butyl nitrite

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dibromo-3-aminopyridine (1.0 eq) and anhydrous methanol.

-

Stir the mixture to dissolve the starting material.

-

Carefully add methanesulfonic acid (1.0 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C.

-

Slowly add t-butyl nitrite (1.1 eq) dropwise to the heated solution. Evolution of nitrogen gas should be observed.

-

Maintain the temperature and continue stirring until the gas evolution ceases (approximately 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Disclaimer: The proposed synthesis route for this compound is based on established chemical principles and analogous reactions. The experimental protocols, particularly for the second step, are hypothetical and will likely require optimization of reaction conditions to achieve the desired outcome and yield. Standard laboratory safety precautions should be strictly followed when handling all chemicals mentioned in this guide.

References

preparation of 2,6-Dibromo-3-methoxypyridine from 2-nitro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for the preparation of 2,6-Dibromo-3-methoxypyridine, a valuable building block in medicinal chemistry, starting from 2-nitro-3-methoxypyridine. The described methodology is based on a three-step reaction sequence involving reduction of the nitro group, subsequent regioselective bromination, and a final Sandmeyer reaction. This guide provides detailed experimental protocols, summarizes quantitative data, and includes visualizations to aid in the successful execution of this synthesis.

Synthetic Strategy Overview

The conversion of 2-nitro-3-methoxypyridine to this compound can be efficiently achieved through a three-step process:

-

Reduction of the Nitro Group: The initial step involves the reduction of the nitro functionality in 2-nitro-3-methoxypyridine to yield 2-amino-3-methoxypyridine. This transformation is crucial as the resulting amino group facilitates the subsequent introduction of bromine atoms at specific positions on the pyridine ring.

-

Bromination of the Aminopyridine: The intermediate, 2-amino-3-methoxypyridine, undergoes electrophilic bromination. The strongly activating and ortho,para-directing nature of the amino group is expected to direct the incoming bromine atom to the C6 position of the pyridine ring, yielding 2-amino-6-bromo-3-methoxypyridine.

-

Sandmeyer Reaction: The final step involves the conversion of the amino group of 2-amino-6-bromo-3-methoxypyridine into a bromo group via a Sandmeyer reaction. This diazotization followed by bromide displacement affords the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-3-methoxypyridine

This protocol outlines the reduction of 2-nitro-3-methoxypyridine to 2-amino-3-methoxypyridine using tin(II) chloride.

Materials:

-

2-nitro-3-methoxypyridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-nitro-3-methoxypyridine (1.0 eq) in ethanol.

-

To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq) in portions.

-

Carefully add concentrated hydrochloric acid (a sufficient amount to maintain an acidic medium).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.

-

Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-methoxypyridine.

Step 2: Synthesis of 2-amino-6-bromo-3-methoxypyridine

This protocol describes the regioselective bromination of 2-amino-3-methoxypyridine. The amino group is anticipated to direct bromination to the 6-position.

Materials:

-

2-amino-3-methoxypyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Deionized water

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-amino-3-methoxypyridine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by adding deionized water.

-

If residual bromine color is present, add a few drops of saturated aqueous sodium thiosulfate solution until the color disappears.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2-amino-6-bromo-3-methoxypyridine.

Step 3: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of the amino group of 2-amino-6-bromo-3-methoxypyridine to a bromo group.

Materials:

-

2-amino-6-bromo-3-methoxypyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-6-bromo-3-methoxypyridine (1.0 eq) in 48% hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred cuprous bromide solution. Gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until gas evolution ceases.

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x volumes).

-

Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes the key reactants and expected yields for the synthesis of this compound. Please note that yields are estimates and can vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Product | Molecular Weight ( g/mol ) | Molar Ratio (Starting Material:Reagent) | Expected Yield (%) |

| 1 | 2-nitro-3-methoxypyridine | SnCl₂·2H₂O, HCl | 2-amino-3-methoxypyridine | 154.12 → 124.14 | 1 : 4-5 | 85-95 |

| 2 | 2-amino-3-methoxypyridine | N-Bromosuccinimide | 2-amino-6-bromo-3-methoxypyridine | 124.14 → 203.04 | 1 : 1.0-1.1 | 70-85 |

| 3 | 2-amino-6-bromo-3-methoxypyridine | NaNO₂, CuBr, HBr | This compound | 203.04 → 266.95 | 1 : 1.1 (NaNO₂) : 1.2 (CuBr) | 60-75 |

Visualizations

The following diagrams illustrate the overall synthetic workflow and the chemical transformation for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Caption: Chemical transformation sequence.

Safety Considerations

-

2-nitro-3-methoxypyridine: Handle with care as nitro compounds can be toxic.

-

Tin(II) chloride and concentrated HCl: Corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a well-ventilated fume hood.

-

Hydrobromic acid: Highly corrosive. Handle with extreme care in a fume hood.

-

Sodium nitrite: Toxic and an oxidizing agent.

-

Copper(I) bromide: Harmful if swallowed or inhaled.

-

Dichloromethane and other organic solvents: Volatile and flammable. Work in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

An In-depth Technical Guide to the Synthesis of Methoxy-Brominated Pyridines

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the synthesis of brominated methoxypyridine derivatives, focusing on the methylation of 2-bromo-3-pyridinol. It addresses the common synthetic routes and clarifies the products obtainable from this precursor, including a discussion on the synthesis of both 2-bromo-3-methoxypyridine and the more substituted 2,6-dibromo-3-methoxypyridine.

Introduction: The Synthetic Utility of Brominated Methoxy Pyridines

Brominated methoxypyridine scaffolds are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1][2] The strategic placement of bromo and methoxy functional groups on the pyridine ring allows for diverse downstream chemical modifications. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] The methoxy group, an electron-donating substituent, can influence the reactivity and regioselectivity of the pyridine ring in subsequent reactions.[2]

A common precursor for these intermediates is 2-bromo-3-pyridinol. This guide will elucidate the direct methylation of this compound and discuss the synthesis of related, more highly substituted analogs.

Methylation of 2-bromo-3-pyridinol to 2-bromo-3-methoxypyridine

The direct methylation of 2-bromo-3-pyridinol is a primary route to obtaining 2-bromo-3-methoxypyridine. It is important to note that this reaction selectively methylates the hydroxyl group and does not introduce an additional bromine atom to the pyridine ring.

The reaction proceeds via a nucleophilic substitution where the hydroxyl group of 2-bromo-3-pyridinol is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the methyl group of a methylating agent, such as methyl iodide, to form the desired ether linkage.

Several methods for the synthesis of 2-bromo-3-methoxypyridine have been reported, with variations in reagents, reaction conditions, and resulting yields. A summary of key quantitative data for prevalent methods is presented below.

| Method | Starting Material | Key Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |

| Methylation 1 | 2-bromo-3-pyridinol | CH₃I, KOH in DMSO | 0.5 - 3 | 25 - 60 | 56 - 75 | >97 |

| Methylation 2 | 2-bromo-3-pyridinol | NaH, CH₃I in MeOH/DMF | Not specified | Ice-cooled to RT | 75 | Not specified |

| From 2-Nitro | 2-nitro-3-methoxypyridine | HBr, Organic Acid | 5 - 6 | 120 - 130 | up to 91.0 | 99.4 |

Table 1: Comparative data for the synthesis of 2-bromo-3-methoxypyridine.[1]

Protocol 1: High-Yield Methylation using Potassium Hydroxide [1][3]

-

Reaction Setup: To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (77.8 g) in dimethyl sulfoxide (500 mL), establish a nitrogen atmosphere.

-

Heating: Heat the mixture to 55-60 °C.

-

Addition of Methylating Agent: Add a solution of methyl iodide (72.4 g) in DMSO (100 mL) dropwise to the reaction mixture.

-

Reaction Maintenance: Maintain the reaction temperature at 55-60 °C for 30 minutes after the addition is complete.

-

Work-up: Pour the mixture into ice water (800 g).

-

Isolation: Filter the resulting precipitate. Triturate the precipitate with diethyl ether (3 x 500 mL).

-

Purification: Combine the ether extracts and wash sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).

-

Final Product: Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-bromo-3-methoxypyridine. A reported yield for a similar procedure is 68%.[3]

Protocol 2: Methylation using Sodium Hydride [1]

-

Reaction Setup: Under a nitrogen atmosphere, add sodium hydride (605 mg, 15.1 mmol) in batches to ice-cooled methanol (10 mL). Stir for 20 minutes.

-

Addition of Starting Material: Add a solution of 2-bromo-3-hydroxypyridine (2.5 g, 14.4 mmol) in dimethylformamide (20 mL).

-

Addition of Methylating Agent: Add methyl iodide (2.2 g, 15.5 mmol) dropwise to the mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 3 hours.

-

Solvent Removal: Remove DMF by distillation under reduced pressure.

-

Extraction: Cool the residue and extract the product with ether.

-

Purification: Wash the organic layer with saturated aqueous common salt, dry with anhydrous sodium sulfate, and distill to obtain 2-bromo-3-methoxypyridine. This method has a reported yield of 75%.[1]

Synthesis of this compound

The synthesis of this compound requires a different synthetic strategy as direct methylation of 2-bromo-3-pyridinol does not yield this product. A common route involves starting with a di-brominated pyridine derivative.

A documented method for preparing this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,6-dibromo-3-aminopyridine, with sodium methoxide.[4] This reaction displaces a leaving group (in this case, likely a diazonium salt formed from the amino group) with a methoxy group.

While a detailed protocol starting from 2-bromo-3-pyridinol is not available for this specific product, a representative procedure for a similar transformation is the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide, which has been reported to yield 6-bromo-2-methoxy-3-aminopyridine.[4] A plausible, though not explicitly cited, extension to synthesize this compound would involve a Sandmeyer-type reaction on 2,6-dibromo-3-aminopyridine followed by methoxylation.

Conclusion

The methylation of 2-bromo-3-pyridinol is a reliable and efficient method for the synthesis of 2-bromo-3-methoxypyridine, a valuable intermediate in pharmaceutical and materials science research. High yields can be achieved using common laboratory reagents and well-established protocols. It is critical for researchers to distinguish this transformation from the synthesis of this compound, which requires a different synthetic precursor and strategy. This guide provides the necessary data and protocols to enable the successful and reproducible synthesis of these important chemical building blocks.

References

An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2,6-Dibromo-3-methoxypyridine, a key building block in the development of novel pharmaceuticals. The strategic placement of bromo and methoxy functionalities on the pyridine ring makes this compound a versatile precursor for creating complex molecular architectures with potential therapeutic applications. This document details viable starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate informed decisions in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of two bromine atoms at the 2 and 6 positions offers reactive handles for various cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy group at the 3-position influences the electronic properties and metabolic stability of the resulting molecules. The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of a range of biologically active molecules.

Potential Starting Materials and Synthetic Strategies

Several synthetic pathways can be envisioned for the preparation of this compound. The choice of the starting material is a critical factor that influences the overall efficiency, cost-effectiveness, and scalability of the synthesis. The most promising starting materials include 3-methoxypyridine and 3-hydroxypyridine.

2.1. Synthesis from 3-Methoxypyridine (Route 1)

The most direct approach to this compound is the direct electrophilic dibromination of commercially available 3-methoxypyridine. The methoxy group is an ortho-para directing group, which should favor the introduction of bromine atoms at the desired 2 and 6 positions.

2.2. Synthesis from 3-Hydroxypyridine (Route 2)

An alternative, multi-step synthesis begins with 3-hydroxypyridine. This route involves an initial bromination to form a dibrominated intermediate, followed by methylation of the hydroxyl group. The regioselectivity of the initial bromination is a key consideration in this pathway.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its key intermediates.

3.1. Route 2: Two-Step Synthesis from 3-Hydroxypyridine

This synthetic route involves the initial synthesis of 2,6-Dibromo-3-hydroxypyridine, followed by its methylation.

Step 1: Synthesis of 2,6-Dibromo-3-hydroxypyridine

Step 2: Methylation of 2-Bromo-3-hydroxypyridine to 2-Bromo-3-methoxypyridine

The following protocol describes the methylation of 2-bromo-3-hydroxypyridine to yield 2-bromo-3-methoxypyridine.[1][3] This procedure would need to be adapted for the methylation of the dibrominated analogue.

-

Materials:

-

2-Bromo-3-pyridinol (2-bromo-3-hydroxypyridine)

-

Potassium hydroxide (KOH), pulverized

-

Dimethyl sulfoxide (DMSO)

-

Methyl iodide (CH₃I)

-

Ice water

-

Diethyl ether (Et₂O)

-

1 N Sodium hydroxide (NaOH) solution

-

1 N Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (77.8 g) in dimethyl sulfoxide (500 mL) at 55-60 °C under a nitrogen atmosphere, a solution of methyl iodide (72.4 g) in DMSO (100 mL) is added dropwise.[1][3]

-

After the addition is complete, the reaction is maintained at 55-60 °C for 30 minutes.[1][3]

-

The mixture is then poured into ice water (800 g), and the resulting precipitate is collected by filtration.[1][3]

-

The precipitate is triturated with diethyl ether (3 x 500 mL).[1][3]

-

The combined ether extracts are washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).[1][3]

-

The organic phase is dried with anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford 2-bromo-3-methoxypyridine.[1][3]

-

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of related bromo-methoxypyridine derivatives.

Table 1: Synthesis of 2-Bromo-3-methoxypyridine from 2-Bromo-3-pyridinol [1]

| Parameter | Value |

| Starting Material | 2-Bromo-3-pyridinol |

| Key Reagents | CH₃I, KOH |

| Reaction Time | 0.5 - 3 hours |

| Temperature (°C) | 25 - 60 |

| Yield (%) | 56 - 75 |

| Purity (%) | >97 |

Table 2: Two-Step Synthesis of 2-Bromo-3-methoxypyridine from 3-Hydroxypyridine [1]

| Step | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| 1. Bromination | 3-Hydroxypyridine | Br₂, NaOH | 2.5 - 3 hours | 10 - 15 | 70 - 75 | Not explicitly stated |

| 2. Methylation | 2-Bromo-3-hydroxypyridine | Na, CH₃OH, CH₃I | Overnight | Reflux/RT | 75 | Not explicitly stated |

| Overall | 3-Hydroxypyridine | 53 - 56 |

Synthetic Pathway Diagrams

The following diagrams illustrate the proposed synthetic routes for this compound.

Caption: Proposed direct dibromination of 3-Methoxypyridine.

Caption: Two-step synthesis from 3-Hydroxypyridine.

Conclusion

The synthesis of this compound can be approached from several starting materials, with the direct dibromination of 3-methoxypyridine representing the most atom-economical route. However, a detailed and optimized experimental protocol for this specific transformation is not widely reported. The multi-step synthesis starting from 3-hydroxypyridine offers an alternative pathway, although it requires careful control of the bromination steps to achieve the desired dibrominated intermediate. The provided experimental protocols for related transformations offer a solid foundation for researchers to develop and optimize a robust synthesis of this valuable building block for applications in drug discovery and development. Further investigation into the direct dibromination of 3-methoxypyridine is warranted to establish a more efficient and scalable synthetic route.

References

The Chemical Reactivity of Dibrominated Pyridines: A Technical Guide for Drug Development Professionals

Introduction

Dibrominated pyridines are a class of heterocyclic compounds that serve as versatile and highly valuable building blocks in the synthesis of complex organic molecules. Their unique electronic and steric properties, governed by the position of the two bromine atoms on the pyridine ring, dictate their reactivity and make them indispensable precursors in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] This in-depth technical guide explores the core principles of dibrominated pyridine reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthetic utility. The strategic functionalization of these scaffolds through various cross-coupling and substitution reactions allows for the precise installation of diverse molecular fragments, a critical aspect in the design and discovery of novel therapeutic agents.[4][5]

Reactivity Overview

The reactivity of dibrominated pyridines is primarily influenced by the electron-withdrawing nature of the pyridine nitrogen and the position of the bromine atoms, which act as excellent leaving groups in a variety of transformations.[2] The carbon-bromine (C-Br) bond is weaker and longer than the corresponding carbon-chlorine (C-Cl) bond, rendering dibromopyridines generally more reactive in reactions where C-X bond cleavage is the rate-determining step, such as in palladium-catalyzed cross-coupling reactions.[6] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[3][6]

The regioselectivity of reactions involving unsymmetrical dibromopyridines is a key consideration. The positions ortho (2- and 6-), meta (3- and 5-), and para (4-) to the ring nitrogen exhibit distinct electronic properties, influencing their susceptibility to nucleophilic or electrophilic attack, as well as their propensity to undergo metal-catalyzed reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the 4-position is often more activated towards nucleophilic attack due to the resonance stabilization of the Meisenheimer intermediate.[7][8]

Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of dibrominated pyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a dibromopyridine and an organoboron reagent.[6] Selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions.[9][10] N-heterocyclic carbene (NHC) ligands have proven effective in promoting selective mono-arylation, even at ambient temperatures.[10]

Quantitative Data for Suzuki-Miyaura Coupling of 2,6-Dibromopyridine

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80-100 | High | [1] |

| Arylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Ethanol | 80 | - | [11] |

| Arylboronic acid | Pd catalyst (0.1 mol%) | - | Water/Acetonitrile | Ambient | - | [10] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][9]

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dibromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 equiv.).[1]

-

Add an anhydrous, degassed solvent system (e.g., DMF/water or toluene/ethanol).[1][9]

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).[9]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[9]

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[9]

-

Extract the product with an organic solvent (e.g., ethyl acetate).[9]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography on silica gel.[9]

Logical Workflow for Selective Suzuki Coupling

Caption: Sequential Suzuki coupling enables synthesis of unsymmetrical diaryl pyridines.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, crucial for synthesizing many biologically active compounds.[4][12] Similar to Suzuki coupling, the higher reactivity of the C-Br bond in dibromopyridines makes them more suitable substrates than their chloro-analogs.[6] Selective mono-amination can be achieved, and the resulting aminobromopyridine can undergo further cross-coupling reactions.[13]

Quantitative Data for Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | 80 | 60 | |

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | 80 | 55-98 | |

| 3,5-Dibromopyridine | Pyrrolidine (Microwave) | - | - | 180 | 55 | [14] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4][15]

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or XPhos), and a strong base (e.g., NaOtBu).[4][15]

-

Add the dibromopyridine and the amine.[4]

-

Add anhydrous, degassed solvent (e.g., toluene or THF).[4][15]

-

Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[4]

-

Monitor the reaction progress by TLC, LC-MS, or GC-MS.[4]

-

Upon completion, cool the reaction to room temperature.[4]

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.[4]

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[6]

-

Purify the product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle involves oxidative addition and reductive elimination steps.

Lithiation and Substitution

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the functionalization of dibromopyridines.[16] The choice of organolithium reagent and reaction conditions can dictate the regioselectivity of the lithiation. For instance, 3,5-dibromopyridine undergoes lithiation with lithium diisopropylamide (LDA) to yield 4-substituted-3,5-dibromopyridines after quenching with an electrophile.[17] In the case of 2,6-dibromopyridine, careful control of stoichiometry and temperature using n-butyllithium (n-BuLi) is crucial to achieve monolithiation and avoid di-lithiation.[18]

Quantitative Data for Lithiation of Dibromopyridines

| Substrate | Lithiating Agent | Solvent | Temp (°C) | Electrophile | Product | Yield (%) | Reference |

| 2,5-Dibromopyridine | LDA | THF | -78 | Various | 4-Substituted-2,5-dibromopyridines | Excellent | [19] |

| 2,6-Dibromopyridine | n-BuLi (1.0-1.1 eq) | THF | -78 | Various | 2-Substituted-6-bromopyridines | - | [18] |

| 3,5-Dibromopyridine | LDA | - | - | Various | 4-Alkyl-3,5-dibromopyridines | - |

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench [18][19]

-

To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of the dibromopyridine in an anhydrous solvent (e.g., THF or toluene).[18]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[18]

-

Slowly add the organolithium reagent (e.g., freshly titrated n-BuLi or LDA) dropwise, maintaining the internal temperature below -75 °C.[18]

-

Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange or deprotonation.[18]

-

Add the electrophile (1.2-1.5 equiv.) dropwise to the reaction mixture at -78 °C.[18]

-

Allow the reaction to stir at -78 °C for an additional 1-3 hours, or as determined by reaction monitoring.[18]

-

Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, and perform an aqueous workup followed by extraction with an organic solvent.

-

Dry, concentrate, and purify the product via column chromatography or recrystallization.

Regioselectivity in Lithiation of 2,5-Dibromopyridine

Caption: The choice of solvent influences the site of lithiation.[20]

Conclusion

Dibrominated pyridines are exceptionally versatile platforms for the synthesis of highly functionalized pyridine derivatives. Their reactivity, particularly in palladium-catalyzed cross-coupling and lithiation reactions, allows for the controlled and selective introduction of a wide range of substituents. A thorough understanding of the factors governing their reactivity and regioselectivity is essential for leveraging their full potential in the design and synthesis of novel drug candidates and other high-value chemical entities. The protocols and data presented in this guide serve as a foundational resource for scientists engaged in the rapidly evolving field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Solved 6) The reaction of 3,4-dibromopyridine with ammonia | Chegg.com [chegg.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]

- 11. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. innospk.com [innospk.com]

- 18. benchchem.com [benchchem.com]

- 19. arkat-usa.org [arkat-usa.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Key Intermediates in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets in the 21st century. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by targeting the ATP-binding site of these enzymes.[1][2][3] The synthesis of these complex molecules relies on the efficient construction of key chemical intermediates, which often form the core scaffold of the final drug.

This technical guide provides an in-depth overview of the synthesis of key intermediates for two major classes of kinase inhibitors, exemplified by Imatinib, a Type II inhibitor, and Gefitinib, a Type I inhibitor. It includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and biological signaling cascades to aid researchers in the field of drug discovery and development.

Imatinib: A Type II Kinase Inhibitor

Imatinib (Gleevec®) is a cornerstone in targeted cancer therapy, primarily used to treat chronic myeloid leukemia (CML).[4][5] As a Type II inhibitor, it binds to and stabilizes the inactive "DFG-out" conformation of the Abl kinase, preventing its phosphorylation activity.[6] The synthesis of Imatinib hinges on the construction of a central N-phenyl-2-aminopyrimidine core. A key intermediate in this process is N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine .

BCR-Abl Signaling Pathway and Imatinib Inhibition

The diagram below illustrates the fusion protein BCR-Abl, a constitutively active tyrosine kinase that drives CML. Imatinib inhibits this kinase, blocking the downstream signaling that leads to cell proliferation and survival.

Synthesis of a Key Imatinib Intermediate

A common strategy for synthesizing Imatinib involves the condensation of a guanidine derivative with an enaminone.[7] The workflow for a key intermediate, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is outlined below. This intermediate is formed from 2-methyl-5-nitroaniline and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

Quantitative Data for Intermediate Synthesis

The following table summarizes typical reaction conditions and outcomes for the synthesis of key Imatinib intermediates. Yields can be very high under optimized conditions.[8]

| Step | Reactants | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) |

| Guanidine Formation | 2-methyl-5-nitroaniline, Cyanamide | None (molten) | HCl (for salt) | >100 | 1-2 | ~95-99 |

| Enaminone Formation | 3-Acetylpyridine, DMF-DMA | Toluene | Acetic Acid | Reflux | 1 | High |

| Condensation | Guanidine deriv., Enaminone | Isopropanol | Sodium Hydroxide | Reflux | 12 | ~85-92 |

| N-Arylation | 2-aminopyrimidine, Aryl halide | DMSO | CuI / L-proline | 90 | 16 | 82[7] |

Experimental Protocol: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol is adapted from improved synthetic methods.[7][8]

-

Guanidine Salt Formation: The hydrochloride salt of 2-methyl-5-nitroaniline is mixed with an excess of molten cyanamide. The reaction proceeds solvent-free at elevated temperatures for 1-2 hours, yielding the desired guanidine derivative almost quantitatively.[8]

-

Enaminone Synthesis: 3-Acetylpyridine is refluxed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene with acetic acid as a catalyst for 1 hour to produce 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.[5]

-

Cyclocondensation: The guanidine derivative from step 1 and the enaminone from step 2 are refluxed in isopropanol with sodium hydroxide for 12 hours.[5]

-

Work-up and Purification: After cooling, the reaction mixture is poured into water. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure intermediate. An alternative C-N coupling approach using a copper catalyst has also been reported to yield the intermediate in 82% yield.[7]

Gefitinib: A Type I Kinase Inhibitor

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used to treat non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[9][10] As a Type I inhibitor, it binds to the active "DFG-in" conformation of the kinase, competing directly with ATP.[1] The synthesis of Gefitinib involves the construction of a quinazoline core, with a key late-stage intermediate being 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-hydroxyquinazoline .

EGFR Signaling Pathway and Gefitinib Inhibition

The diagram below shows the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades that promote cell growth. Gefitinib blocks this first phosphorylation step.

Synthesis of a Key Gefitinib Intermediate

The synthesis of the quinazoline core of Gefitinib often starts from isovanillin or methyl 3-hydroxy-4-methoxybenzoate.[10][11] The formation of the key intermediate, 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline, involves several steps including cyclization, chlorination, amination, and hydrolysis.

Quantitative Data for Intermediate Synthesis

The table below outlines reaction parameters for the multi-step synthesis of the 6-hydroxyquinazoline intermediate. Continuous flow chemistry has been applied to optimize steps like chlorination, improving safety and yield.[11]

| Step | Reactants | Solvent | Reagent | Temp (°C) | Time | Yield (%) |

| Alkylation | Methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane | Acetone | K₂CO₃ | Reflux | - | 94.7[10] |

| Nitration | Alkylated product | Acetic Acid | HNO₃ | - | - | High |

| Reduction | Nitro derivative | Acetic Acid | Iron powder | - | - | 77[10] |

| Chlorination (Flow) | Acetylquinazolinone, (COCl)₂ | Dichloromethane | DMF (cat.) | 70 | <1 h | 90.6[11] |

| Amination | 4-Chloroquinazoline deriv., 3-chloro-4-fluoroaniline | Isopropanol | - | Reflux | - | High |

| Hydrolysis | Protected intermediate | - | Trifluoroacetic acid | - | - | High[12] |

Experimental Protocol: Synthesis of 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline

This protocol is a composite of reported synthetic routes.[10][11][12]

-

Preparation of Quinazolinone Core: Starting from methyl 3-hydroxy-4-methoxybenzoate, the synthesis proceeds through alkylation (to protect the hydroxyl group), nitration, reduction of the nitro group to an amine, and subsequent cyclization with formamide or a derivative to form the quinazolinone ring system.[10]

-

Chlorination: The quinazolinone is converted to the 4-chloroquinazoline intermediate. A modern approach uses a continuous flow reactor with oxalyl chloride ((COCl)₂) and a catalytic amount of DMF at 70°C, achieving a high yield (90.6%) safely and efficiently.[11]

-

Amination: The 4-chloroquinazoline derivative is reacted with 3-chloro-4-fluoroaniline in a solvent such as isopropanol under reflux to displace the chlorine and form the C4-aniline bond.

-

Deprotection: The protecting group on the 6-hydroxy position is removed. If an acid-labile protecting group was used, treatment with an acid like trifluoroacetic acid effectively yields the final key intermediate, 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline.[12] This intermediate is then typically alkylated with 4-(3-chloropropyl)morpholine to yield Gefitinib.[9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 2,6-Dibromo-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-Dibromo-3-methoxypyridine, a compound utilized in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document compiles and extrapolates critical safety data from structurally related pyridine derivatives to ensure the highest safety standards in a laboratory setting. The following protocols and data are designed to inform researchers, scientists, and drug development professionals on the proper handling, storage, and emergency procedures.

Hazard Identification and Classification

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Note: This classification is inferred from structurally similar compounds and should be used as a precautionary guideline.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H5Br2NO | Inferred |

| Molecular Weight | 266.92 g/mol | Inferred |

| Appearance | Solid | [3] |

| Melting Point | 133-137°C (for 2,6-Dibromo-4-methoxypyridine) | [1] |

| Solubility | Soluble in ACN; Insoluble in H2O (for 2,6-Dibromo-4-methoxypyridine) | [1] |

| Stability | Stable under recommended temperatures and pressures | [1] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

3.1. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound.

-

Eye and Face Protection: Chemical splash goggles that conform to EU standard EN166 or NIOSH (US) standards are mandatory.[4][5] A face shield should be worn in situations with a high risk of splashing.[6]

-

Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Latex gloves are not recommended.[6][7] A chemical-resistant lab coat is required to protect against skin contact.[6]

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or fumes.[6][7][8] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]

3.2. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid breathing dust or fumes.[1]

-

Minimize dust generation and accumulation.[1]